![molecular formula C12H10N4OS B2815057 3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol CAS No. 901273-03-8](/img/structure/B2815057.png)
3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol” is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine family . These heterocyclic molecules comprise a triazole ring fused to a pyridine ring . They are found in a variety of biologically active compounds, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal agents . They can also be used as molecular chemosensors for metal ions, anions, and amino acids .
Synthesis Analysis
The synthesis of this compound involves an oxidative ring closure of a hydrazine intermediate . Sodium hypochlorite is used as the oxidant and ethanol as a solvent, making the process a clean, green approach . The reaction is performed at room temperature for 3 hours, and then the heterocycle is isolated in an analytically pure form by extraction, followed by passing the crude product mixture through a small plug of alumina .Molecular Structure Analysis
The molecular structure of this compound is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . There are multiple isomers which differ by the location of the nitrogen atoms and the nature of the ring fusion .Chemical Reactions Analysis
The chemical reactions involving this compound are centered around the use of oxoammonium salts and their corresponding nitroxide analogs as reagents and catalysts . Some synthetic routes involve an oxidative ring closure , while others employ a transition metal catalysis .Applications De Recherche Scientifique
Antitumor Applications
- Derivatives of "3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol" exhibit significant antineoplastic activity against a wide range of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. This suggests their potential as core structures for developing new effective anticancer agents (Yanchenko et al., 2020).
Antibacterial and Antifungal Activities
- Some synthesized derivatives have shown promising antibacterial activity against various microorganisms, including Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli, indicating their potential in addressing bacterial infections (Anusevičius et al., 2015).
- Molecular docking studies of certain derivatives confirmed the biological potential against antifungal targets, specifically 14-α-demethylase lanosterol, suggesting their use in antifungal applications (Fedotov et al., 2022).
Antimicrobial Evaluation
- A comprehensive analysis of the antibacterial and insecticidal activities of newly synthesized compounds reveals significant promise in combating microbial infections and suggests an interaction between chemical structure and antibacterial activity (Holla et al., 2006).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol are PARP-1 and EGFR . PARP-1 (Poly ADP-ribose polymerase 1) is a key protein involved in DNA repair, while EGFR (Epidermal Growth Factor Receptor) is a protein that regulates cell growth and division .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these proteins disrupts the DNA repair process and the regulation of cell growth, leading to cell death .
Biochemical Pathways
The compound affects the DNA repair pathways and cell growth regulation pathways. By inhibiting PARP-1, it disrupts the DNA repair process, making cells more vulnerable to DNA damage . By inhibiting EGFR, it disrupts the regulation of cell growth and division, leading to cell death .
Pharmacokinetics
The compound’s effectiveness against its targets suggests that it has sufficient bioavailability to interact with its targets within the cell .
Result of Action
The compound exhibits potent cytotoxic activities against certain cancer cells . For instance, it has been found to be more effective against MDA-MB-231 cells than the drug Erlotinib . It induces apoptosis in these cells, arresting the cell cycle at the G2/M phase . It also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-17-9-4-2-8(3-5-9)12-14-13-10-6-7-11(18)15-16(10)12/h2-7H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJVYSKLPBQXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2NC(=S)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


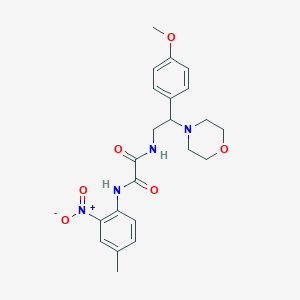
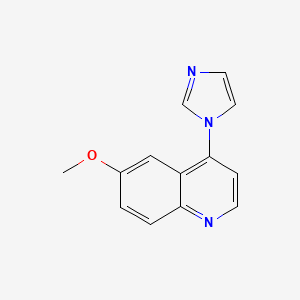

![N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2814983.png)

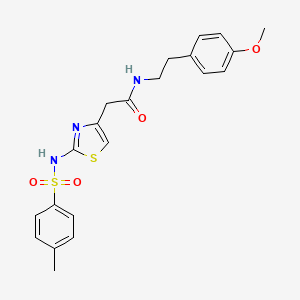
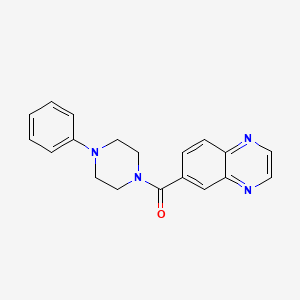
![ethyl 2-[(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2814988.png)
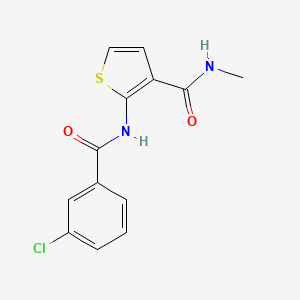
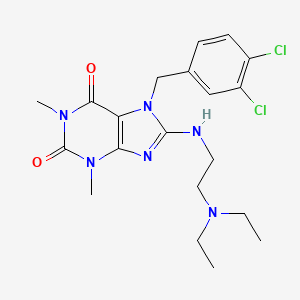
![isopropyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2814991.png)
![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2814993.png)
![(6-Chlorobenzo[d]isoxazol-3-yl)methanol](/img/structure/B2814995.png)